1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Overview
Description
“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a chemical compound with the molecular formula C7H9N3S . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 . This indicates that the compound has a molecular weight of 167.23 .
Physical And Chemical Properties Analysis
“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a solid substance at room temperature . It has a molecular weight of 167.23 .
Scientific Research Applications
-
Synthesis of Heterocyclic Compounds
- Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds .
- They represent a significant number of bioactive substances .
- The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs .
- The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .
-
Anticancer Activities
- A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .
- The cytotoxic ability of the compounds was tested on three different types of cancer cells .
- Among the compounds, one compound stood out with its IC50 (9.76µM) and SI (14.99) values on MCF-7 cells .
- Flow cytometry analysis proved that the compound-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
-
Antiviral Drugs
- Imidazo[2,1-b][1,3]thiazole derivatives have been used in the development of antiviral drugs .
- These compounds have shown potential in inhibiting viral replication .
- The specific methods of application and experimental procedures would depend on the specific virus being targeted and the stage of drug development .
-
Antioxidants
- Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their antioxidant properties .
- These compounds can help protect cells from damage caused by free radicals .
- The specific methods of application and experimental procedures would depend on the specific context in which the antioxidant properties are being utilized .
-
Immunomodulatory Agents
- Some imidazo[2,1-b][1,3]thiazole derivatives have been found to have immunomodulatory effects .
- These compounds can modulate the immune response, which can be beneficial in treating various diseases .
- The specific methods of application and experimental procedures would depend on the specific disease being treated and the stage of drug development .
-
Electroluminescent Materials for OLED Devices
- Over the past few years, imidazo[2,1-b][1,3]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .
- The specific methods of application and experimental procedures would depend on the specific design and requirements of the OLED device .
-
Antituberculosis Activity
- Fluorine-containing derivatives of imidazo[2,1-b][1,3]thiazine are characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .
- The specific methods of application and experimental procedures would depend on the specific context in which the antituberculosis properties are being utilized .
-
Antagonists of Orphan Receptors
- Antagonists of orphan receptors GPR18 and GPR55, which are associated with G-protein and interact with some ligands of cannabinoid receptors, were found in the series of 2-arylideneimidazo[2,1-b]-thiazin-3(5H)-ones .
- The specific methods of application and experimental procedures would depend on the specific context in which these antagonistic properties are being utilized .
-
Inhibitor of [3H]Diazepam Binding
-
Antimicrobial, Antimalarial, and Antitubercular Activities
properties
IUPAC Name |
(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLZRAYBKILAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672511 | |
Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine | |
CAS RN |
518064-25-0 | |
Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.